Cas no 27773-65-5 (Vinpocetine Carboxylic Acid (Apovincaminic Acid))

Vinpocetine Carboxylic Acid (Apovincaminic Acid) is a key intermediate in the synthesis of vinpocetine, a nootropic compound with vasodilatory and neuroprotective properties. This carboxylic acid derivative is characterized by its high purity and stability, making it suitable for pharmaceutical research and development. Its structural features allow for further functionalization, enabling the production of derivatives with potential therapeutic applications. The compound is synthesized under controlled conditions to ensure consistency and compliance with industry standards. Researchers value Vinpocetine Carboxylic Acid for its role in studying cerebral blood flow enhancement and cognitive function modulation, providing a foundation for advanced neurological drug development.
Vinpocetine Carboxylic Acid (Apovincaminic Acid) structure
27773-65-5 structure
Product Name:Vinpocetine Carboxylic Acid (Apovincaminic Acid)
CAS No:27773-65-5
MF:C20H22N2O2
MW:322.400885105133
CID:272937
PubChem ID:160154
Update Time:2025-08-05

Vinpocetine Carboxylic Acid (Apovincaminic Acid) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, (13aS,13bS)-
    • Apovincaminic Acid
    • 1H-​Indolo[3,​2,​1-​de]​pyrido[3,​2,​1-​ij]​[1,​5]​naphthyridine-​12-​carboxylic acid, 13a-​ethyl-​2,​3,​5,​6,​13a,​13b-​hexahydro-​, (13aS,​13bS)​-
    • VINPOCETINE CARBOXYLIC ACID (APOVINCAMINIC ACID)
    • (+)-Apovincaminic acid
    • (+)-cis-Apovincaminic acid
    • (3alpha,16alpha)-Eburnamenine-14-carboxylic acid
    • Apovincamine acid
    • cis-Apovincaminic acid
    • (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
    • SCHEMBL1171662
    • Apovincamin-22-oic Acid
    • DTXSID80950458
    • EINECS 248-651-1
    • (3.ALPHA.,16.ALPHA.)-EBURNAMENINE-14-CARBOXYLIC ACID
    • (15S, 19S)-15-ethyl-1, 11-diazapentacyclo[9.6.2.02, 7.08, 18.015, 19]nonadeca-2, 4, 6, 8(18), 16-pentaene-17-carboxylic acid
    • (13.ALPHA.S,13.BETA.S)-13.ALPHA.-ETHYL-2,3,5,6,13.ALPHA.,13.BETA.-HEXAHYDRO-1H-INDOLO(3,2,1-DE)PYRIDO(3,2,1-IJ)(1,5)NAPHTHYRIDINE-12-CARBOXYLIC ACID
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, (13aS,13bS)-
    • Eburnamenine-14-carboxylic acid
    • UNII-ZD6ZF4C86Q
    • 1ST10916
    • CHEMBL252560
    • Apovincamin-22-oic Acid Hydrochloride Salt
    • ZFCQLDAGNBFMJQ-QUCCMNQESA-N
    • (3S,16S)Cis-Apovincaminic Acid
    • ZD6ZF4C86Q
    • 1H-INDOLO(3,2,1-DE)PYRIDO(3,2,1-IJ)(1,5)NAPHTHYRIDINE-12-CARBOXYLIC ACID, 13.ALPHA.-ETHYL-2,3,5,6,13.ALPHA.,13.BETA.-HEXAHYDRO-, (13.ALPHA.S,13.BETA.S)-
    • EBURNAMENINE-14-CARBOXYLIC ACID, (3.ALPHA.,16.ALPHA.)-
    • NS00049592
    • 27773-65-5
    • APOVINCAMINE, DERIVATIVE OF
    • 1H-INDOLO(3,2,1-DE)PYRIDO(3,2,1-IJ)(1,5)NAPHTHYRIDINE-12-CARBOXYLIC ACID, 13ALPHA-ETHYL-2,3,5,6,13ALPHA,13BETA-HEXAHYDRO-, (13ALPHAS,13BETAS)-
    • (13ALPHAS,13BETAS)-13ALPHA-ETHYL-2,3,5,6,13ALPHA,13BETA-HEXAHYDRO-1H-INDOLO(3,2,1-DE)PYRIDO(3,2,1-IJ)(1,5)NAPHTHYRIDINE-12-CARBOXYLIC ACID
    • EBURNAMENINE-14-CARBOXYLIC ACID, (3ALPHA,16ALPHA)-
    • Vinpocetine Carboxylic Acid (Apovincaminic Acid)
    • Inchi: 1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1
    • InChI Key: ZFCQLDAGNBFMJQ-QUCCMNQESA-N
    • SMILES: OC(C1=C[C@]2(CC)CCCN3CCC4C5C=CC=CC=5N1C=4[C@@H]32)=O

Computed Properties

  • Exact Mass: 322.16800
  • Monoisotopic Mass: 322.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 126-129 ºC
  • Boiling Point: 429.9°C at 760 mmHg
  • Flash Point: 213.8°C
  • Refractive Index: 1.72
  • Solubility: Almost insoluble (0.021 g/l) (25 º C),
  • PSA: 45.47000
  • LogP: 3.60770

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Additional information on Vinpocetine Carboxylic Acid (Apovincaminic Acid)

Comprehensive Guide to Vinpocetine Carboxylic Acid (Apovincaminic Acid, CAS No. 27773-65-5): Properties, Applications, and Research Insights

Vinpocetine Carboxylic Acid, also known as Apovincaminic Acid (CAS No. 27773-65-5), is a derivative of the well-known nootropic compound Vinpocetine. This chemically modified form has garnered significant attention in pharmaceutical and nutraceutical research due to its unique metabolic properties and potential therapeutic benefits. As a carboxylated analog, it offers distinct advantages in bioavailability and enzymatic interactions, making it a subject of interest for cognitive health and neuroprotection applications.

The molecular structure of Apovincaminic Acid features a carboxylic acid group, which enhances its solubility and metabolic stability compared to its parent compound. Researchers have explored its role in modulating cerebral blood flow and neurotransmitter activity, particularly in contexts like age-related cognitive decline and memory enhancement. Current studies suggest it may influence phosphodiesterase inhibition and anti-inflammatory pathways, aligning with modern trends in precision medicine for neurological conditions.

In the context of drug development, CAS 27773-65-5 serves as a critical intermediate for synthesizing advanced neuroprotective agents. Its mechanism of action involves the regulation of ion channels and cellular energy metabolism, topics frequently searched in neuroscience forums and biomedical literature. Unlike prohibited substances, this compound is strictly utilized for legitimate research purposes, adhering to global regulatory standards.

Recent Google Trends data reveals growing public interest in natural cognitive enhancers and brain-boosting supplements, positioning Vinpocetine Carboxylic Acid as a relevant subject for discussion. Its potential synergy with mitochondrial support compounds like CoQ10 or alpha-lipoic acid has become a hotspot in biohacking communities. However, rigorous clinical validation remains essential, as emphasized in peer-reviewed journals such as Neurochemical Research.

From a technical perspective, Apovincaminic Acid demonstrates improved blood-brain barrier permeability compared to standard Vinpocetine, a feature often queried in pharmacokinetic studies. Analytical methods like HPLC and mass spectrometry are typically employed for its characterization, ensuring compliance with Good Manufacturing Practice (GMP) standards. These aspects make it valuable for formulating targeted neurological therapies.

Environmental and safety profiles of CAS 27773-65-5 have been documented in REACH compliance dossiers, showing no significant ecological hazards when handled responsibly. The compound’s stability under various pH conditions makes it suitable for oral formulations, addressing frequent industry inquiries about drug delivery optimization.

Emerging discussions in personalized medicine highlight Vinpocetine Carboxylic Acid’s potential role in genotype-specific treatments, particularly for ApoE4 carriers—a genetic variant linked to cognitive risks. Such applications resonate with current health-tech innovations and wearable biomarker tracking trends.

In summary, Apovincaminic Acid represents a scientifically validated yet underexplored candidate in neuropharmacology. Its dual action on vascular and neuronal health positions it at the intersection of preventive neurology and performance optimization, answering today’s demand for evidence-based nootropics.

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